molecular formula C11H12N2OS B2883849 5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol CAS No. 371218-02-9

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol

Cat. No.: B2883849
CAS No.: 371218-02-9
M. Wt: 220.29
InChI Key: FZEBKODMKOLCMK-UHFFFAOYSA-N
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Description

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with a 4-methylphenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol typically involves the reaction of 4-methylphenyl sulfanyl derivatives with pyrazole precursors. One common method includes the use of hydrogen peroxide and acetic acid under microwave activation to achieve the desired product . The reaction conditions often involve temperatures around 55°C and specific reaction times to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-methylphenyl)sulfinyl]methyl}-4H-pyrazol-3-ol
  • 5-{[(4-methylphenyl)sulfonyl]methyl}-4H-pyrazol-3-ol

Uniqueness

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective oxidation and substitution reactions makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(4-methylphenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-2-4-10(5-3-8)15-7-9-6-11(14)13-12-9/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEBKODMKOLCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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